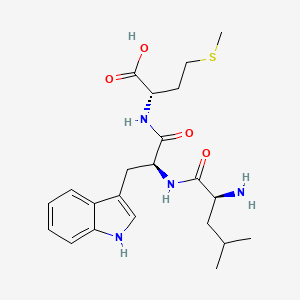

L-Leucyl-L-tryptophyl-L-methionine

Description

Significance of Tripeptides in Biological Systems

Tripeptides are of immense interest in biochemistry and medicine due to their diverse and vital roles in physiological processes. numberanalytics.com They can function as signaling molecules, hormones, and even possess antimicrobial or antioxidant properties. numberanalytics.com Their relatively small size allows for easier synthesis and modification compared to larger proteins, making them attractive candidates for drug discovery and design. researchgate.netnih.gov Tripeptides represent the minimal structural unit necessary for specific recognition by receptors in living organisms, highlighting their importance in cellular communication and regulation. researchgate.net

The functions of tripeptides are vast and varied. For instance, some tripeptides are involved in hormone regulation, while others contribute to the structural stability of proteins. numberanalytics.com They can also act as neurotransmitters or growth factors, regulating a wide array of physiological activities. nih.gov The uptake of di- and tripeptides for further processing within the body is facilitated by specific transporter proteins, such as PepT1 and PepT2. bachem.com

Overview of Constituent Amino Acids: L-Leucine, L-Tryptophan, and L-Methionine

The properties of L-Leucyl-L-tryptophyl-L-methionine are intrinsically linked to its constituent amino acids. All three—L-leucine, L-tryptophan, and L-methionine—are essential amino acids, meaning the human body cannot synthesize them, and they must be obtained from dietary sources. stanford.eduritual.com

L-Leucine is a branched-chain amino acid (BCAA) crucial for protein synthesis and various metabolic functions. nih.gov It plays a significant role in muscle protein synthesis and is important for hemoglobin formation. nih.gov

L-Tryptophan serves as a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. It is fundamental for numerous metabolic processes.

L-Methionine is a sulfur-containing amino acid that acts as a precursor for other sulfur-containing amino acids and is the initiating amino acid in protein synthesis. ijpas.orgwikipedia.org It is also involved in critical metabolic pathways, including the production of S-adenosylmethionine (SAMe), a universal methyl donor. ijpas.org

Scope and Research Objectives for this compound Investigations

Investigations into this compound and similar oligopeptides are driven by a desire to understand their conformational properties and potential biological activities. Research in this area often involves the chemical synthesis of the peptide to obtain pure samples for analysis. rsc.org The objectives of such research can include:

Structural Elucidation: Determining the three-dimensional conformation of the tripeptide in solution and in crystalline form.

Structure-Activity Relationship Studies: Understanding how the sequence and structure of the tripeptide relate to its biological function.

Synthesis Methodology Development: Exploring and refining methods for the efficient and high-yield synthesis of such peptides. rsc.org

While specific research findings on the biological activities of this compound are not extensively detailed in publicly available literature, the study of analogous peptides provides a framework for its potential areas of interest. For example, research on oligopeptides with alternating L-leucyl and L-methionyl residues has been pursued to understand their conformational aspects. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4S/c1-13(2)10-16(23)20(27)26-19(21(28)25-18(22(29)30)8-9-31-3)11-14-12-24-17-7-5-4-6-15(14)17/h4-7,12-13,16,18-19,24H,8-11,23H2,1-3H3,(H,25,28)(H,26,27)(H,29,30)/t16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMIKFNIYPDJF-WDSOQIARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562284 | |

| Record name | L-Leucyl-L-tryptophyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55023-99-9 | |

| Record name | L-Leucyl-L-tryptophyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational and Structural Analysis of L Leucyl L Tryptophyl L Methionine

Elucidation of Three-Dimensional Structures

The three-dimensional structure of a peptide like L-Leucyl-L-tryptophyl-L-methionine can be determined through experimental methods such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy in solution. Computational modeling is also a powerful tool for predicting and analyzing its possible conformations.

In a crystalline state, X-ray analysis would reveal a well-defined static structure, providing precise atomic coordinates and details on bond lengths, bond angles, and intermolecular packing. reading.ac.uk In this solid state, the peptide would exist as a zwitterion, featuring a protonated N-terminal amino group (-NH3+) and a deprotonated C-terminal carboxyl group (-COO-), a common feature of amino acids and peptides. reading.ac.uk

Analysis of Backbone and Side-Chain Dihedral Angles

The conformation of this compound is fundamentally defined by a series of rotatable torsion angles, known as dihedral angles, along the peptide backbone and within the amino acid side chains. duke.edu The backbone conformation is described by the phi (φ) and psi (ψ) angles for each residue, while the side-chain orientations are described by the chi (χ) angles. duke.edunih.gov

| Residue | Backbone Dihedral Angles | Side-Chain Dihedral Angles | Description of Side Chain |

| L-Leucine | φ, ψ | χ₁, χ₂ | A branched, nonpolar aliphatic side chain. |

| L-Tryptophan | φ, ψ | χ₁, χ₂ | A large, aromatic indole (B1671886) ring. The χ₁ angle typically adopts values near -60° (g-), +60° (g+), or 180° (trans). nih.gov The χ₂ angle, involving the sp² hybridized gamma-carbon, theoretically prefers values around ±90°. nih.gov |

| L-Methionine | φ, ψ | χ₁, χ₂, χ₃ | A flexible, non-branched, non-aromatic hydrophobic side chain containing a sulfur atom. yale.edu Its versatility allows it to be found in various protein environments. yale.edu |

The analysis of these angles, often through computational modeling or interpretation of NMR data, is essential for building a complete three-dimensional model of the peptide. monash.edu

Intramolecular Interactions and Hydrogen Bonding Patterns

The specific three-dimensional structure adopted by this compound is stabilized by a network of non-covalent intramolecular interactions. These forces determine the most energetically favorable conformation(s) of the peptide.

Hydrogen Bonds : These are critical for stabilizing peptide structures. In this tripeptide, potential hydrogen bonds include those between the backbone amide (N-H) and carbonyl (C=O) groups. A particularly notable interaction involving tryptophan is the Cδ1—H⋯O=C hydrogen bond, where the hydrogen on the indole ring's δ-carbon can interact with a backbone carbonyl oxygen. nih.gov This interaction can significantly restrict the local conformation. nih.gov The aromatic ring of tryptophan may also act as a hydrogen-bond acceptor in certain geometries. nih.govrsc.org

Hydrophobic Interactions : The side chains of all three amino acids—Leucine (B10760876), Tryptophan, and Methionine—are predominantly hydrophobic. nih.govyale.edu In an aqueous environment, these side chains will tend to cluster together, minimizing their contact with water and stabilizing a more compact peptide conformation.

| Interaction Type | Potential Participating Groups | Effect on Conformation |

| Hydrogen Bonding | Backbone N-H and C=O groups; Tryptophan indole N-H; Tryptophan Cδ1-H and backbone C=O nih.gov; Serine/Threonine side-chain hydroxyls (if present) researchgate.net | Defines secondary structure elements and stabilizes turns. |

| Hydrophobic Interactions | Leucine isobutyl group; Tryptophan indole ring; Methionine thioether side chain yale.edu | Drives the folding to bury nonpolar residues away from water. |

| Aromatic Interactions | Tryptophan indole ring (π-π stacking or amino/aromatic interactions) nih.govrsc.org | Can lead to specific stacked geometries and contribute to stability. nih.gov |

| Van der Waals Forces | All atoms in the peptide. | Provide general, non-specific stabilization of the compact form. |

Influence of Environmental Factors on Conformation

The conformational equilibrium of this compound is sensitive to its surrounding environment, particularly the solvent and temperature.

The nature of the solvent has a profound impact on peptide conformation. In a polar solvent such as water, the hydrophobic effect is a dominant force. The peptide will likely adopt a conformation that sequesters the nonpolar side chains of Leucine, Tryptophan, and Methionine away from the solvent, leading to a more compact structure.

Conversely, in a nonpolar, aprotic solvent, the hydrophobic effect is diminished. The peptide might adopt a more extended conformation to maximize favorable interactions between the polar peptide backbone and the solvent. Studies on amino acid derivatives have shown that conformational stability can be sensitive to solvent effects. nih.gov For instance, while some methionine derivatives show little conformational change with solvent, others, like N-acetylated derivatives, are more sensitive, indicating that the specific chemical nature of the peptide termini can influence its response to the environment. nih.gov

Temperature directly influences the dynamics and conformational distribution of the peptide. As temperature increases, the available thermal (kinetic) energy rises. This increased energy allows the peptide to more easily overcome the energy barriers separating different conformational states.

Consequently, an increase in temperature will lead to a broader sampling of the conformational landscape, potentially disrupting weaker, non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net This can result in a shift in the conformational equilibrium towards more disordered or unfolded states. In some cases, crystalline amino acids can undergo distinct solid-state phase transitions at specific temperatures, reflecting significant changes in molecular packing and conformation. researchgate.net

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. chemrxiv.org It provides information at the atomic level, revealing details about the connectivity and spatial proximity of atoms within the molecule. chemrxiv.orgcreative-biostructure.com

¹H-NMR and 2D-NMR (COSY, NOESY) for Proton Assignments and Proximity

Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms in the peptide. One-dimensional (1D) ¹H-NMR spectra display characteristic chemical shift regions for different types of protons, such as amide, aromatic, alpha-hydrogen, and aliphatic hydrogens. chemrxiv.org However, due to spectral overlap, especially in larger molecules, two-dimensional (2D) NMR experiments are crucial for unambiguous resonance assignments. chemrxiv.orgchemrxiv.org

Correlated Spectroscopy (COSY) is a 2D NMR technique that identifies protons that are scalar-coupled, typically through two or three chemical bonds. researchgate.netnih.govutexas.edu This is instrumental in identifying adjacent protons within an amino acid residue, such as the amide proton (NH) and the alpha-hydrogen (Hα). creative-biostructure.com

Total Correlation Spectroscopy (TOCSY) extends the correlations beyond directly coupled protons, revealing entire spin systems of individual amino acids. uzh.chnih.gov This allows for the identification of all protons belonging to a single amino acid residue, which is a critical step in the assignment process. creative-biostructure.comchemrxiv.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are connected by chemical bonds. researchgate.netnih.govnih.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a powerful tool for determining the peptide's three-dimensional structure. utexas.eduuzh.ch Strong NOEs indicate protons that are less than 3 Å apart, while weaker NOEs can be detected for protons up to approximately 6 Å apart. utexas.edu

Table 1: Representative ¹H-NMR Data for Peptides

| Proton Type | Typical Chemical Shift Range (ppm) | Information Provided |

| Amide (NH) | ~7.0 - 9.0 | Information on hydrogen bonding and secondary structure. chemrxiv.org |

| Aromatic (Trp) | ~6.5 - 8.5 | Characteristic of the tryptophan indole (B1671886) ring. chemrxiv.org |

| Alpha-Hydrogen (Hα) | ~4.0 - 5.0 | Related to the backbone conformation (φ torsion angle). chemrxiv.org |

| Aliphatic (Leu, Met) | ~1.0 - 4.0 | Side-chain proton environments. chemrxiv.org |

This table presents typical chemical shift ranges and is not specific to L-Leucyl-L-tryptophyl-L-methionine.

¹⁹F NMR for Fluorinated Analogues

While not directly applicable to the native tripeptide, ¹⁹F NMR spectroscopy is a valuable tool for studying fluorinated analogues. The fluorine nucleus (¹⁹F) is highly sensitive to its chemical environment, making it an excellent probe for conformational changes and interactions. acs.orgnih.gov The introduction of fluorinated amino acids into a peptide sequence allows for the use of ¹⁹F NMR to gain insights into protein folding, aggregation, and interactions with other molecules, often with less background signal than ¹H NMR. acs.orgnih.govresearchgate.net A variety of fluorinated amino acids, including analogues of leucine (B10760876), are available for incorporation into peptides. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is an essential analytical technique used to determine the molecular weight of the peptide and to verify its amino acid sequence. Techniques like Fast Atom Bombardment (FAB) mass spectrometry can be used to analyze peptides containing methionine and tryptophan. nih.gov The molecular weight of L-methionine is 149.211 g/mol . nist.govchemicalbook.comisotope.com Oxidation of methionine to methionine sulfoxide (B87167) and tryptophan to oxyindolalanine can be monitored by mass spectrometry, providing a method for identifying these residues within a peptide. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. youtube.com The resulting CD spectrum provides information on the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. americanpeptidesociety.org

The peptide bond itself contributes to the CD spectrum in the far-UV region (around 190-250 nm), providing information about the backbone conformation. youtube.com Aromatic side chains, such as that of tryptophan, also contribute to the CD spectrum and can interfere with the analysis of the peptide backbone. nih.gov The CD spectrum of L-tryptophan exhibits a peak around 234 nm. researchgate.net

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) | Characteristic Feature |

| α-Helix | ~222 | Strong negative band. americanpeptidesociety.org |

| ~208 | Strong negative band. | |

| ~190 | Strong positive band. americanpeptidesociety.org | |

| β-Sheet | ~217 | Negative band. americanpeptidesociety.org |

| ~195 | Positive band. americanpeptidesociety.org | |

| Random Coil | Low ellipticity with a negative band near 200 nm. |

This table presents general characteristics and is not specific to this compound.

Infrared (IR) Spectroscopy for Peptide Bond Characteristics

Infrared (IR) spectroscopy is a valuable tool for studying the vibrational modes of molecules, including the characteristic vibrations of the peptide bond. acs.org This technique can provide information about the secondary structure and hydrogen bonding within a peptide. acs.orgnih.gov The amide I and amide II bands are particularly informative. acs.orgnih.gov

The Amide I band, occurring between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide bond. researchgate.net Its frequency is sensitive to the secondary structure, with α-helices typically showing a band around 1650-1660 cm⁻¹ and β-sheets exhibiting bands in the 1620-1640 cm⁻¹ and 1690-1700 cm⁻¹ regions. researchgate.net

The Amide II band, found between 1480 and 1575 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net

Solid-state IR spectroscopy has been used to study tryptophan-containing dipeptides like L-tryptophyl-L-methionine. researchgate.net Far-infrared spectroscopy has also been employed to characterize L-methionine within an α-helical polypeptide, with a characteristic band observed at 409 cm⁻¹. rsc.org

Table 3: Characteristic Infrared Bands of the Peptide Linkage

| Amide Band | Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Amide A | ~3280 | N-H stretching. researchgate.net |

| Amide I | 1600 - 1700 | C=O stretching. researchgate.netresearchgate.net |

| Amide II | 1480 - 1575 | N-H bending and C-N stretching. researchgate.net |

This table presents general characteristics and is not specific to this compound.

UV-Vis Spectroscopy for Chromophoric Residues (L-Tryptophan)

UV-Vis spectroscopy is used to study the electronic transitions of chromophoric residues within a peptide. The indole side chain of L-tryptophan is the dominant chromophore in this compound, exhibiting characteristic absorption maxima. The absorption spectrum of L-tryptophan typically shows a main peak around 280 nm with a shoulder at approximately 290 nm, and another peak around 208 nm. sielc.comnih.gov The first absorption band is attributed to the ¹Lₑ excited state. rsc.orgrsc.org The absorption properties of tryptophan can be influenced by its local environment within the peptide. nih.gov

Table 4: UV-Vis Absorption Maxima for L-Tryptophan

| Wavelength (nm) | Description |

| ~280 | Main absorption peak. nih.gov |

| ~290 | Shoulder on the main peak. nih.gov |

| ~208, 258 | Additional absorption maxima. sielc.com |

This table presents general characteristics and is not specific to this compound.

Biochemical Interactions and Functional Mechanisms

Role of Constituent Amino Acids in Cellular Pathways

Once liberated through the hydrolysis of the peptide bonds, the individual amino acids—L-leucine, L-tryptophan, and L-methionine—are free to participate in their respective metabolic pathways, contributing to a wide array of physiological functions. bachem.com These amino acids are classified as essential, meaning they cannot be synthesized by the human body and must be obtained from the diet. stanford.edu

L-Methionine is a crucial sulfur-containing amino acid that serves as a cornerstone for cellular metabolism, primarily through its conversion to S-adenosyl-L-methionine (AdoMet or SAMe). elsevier.es This conversion is a vital step catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes adenosine (B11128) triphosphate (ATP). elsevier.escreative-proteomics.comfrontiersin.org The liver is the principal site of methionine metabolism, processing approximately 50% of the dietary intake and generating the bulk of the body's SAMe. elsevier.es

SAMe functions as a universal methyl donor to a vast number of substrates, including DNA, RNA, proteins, and lipids, in reactions known as transmethylation. elsevier.esnih.gov These methylation events are critical for regulating gene expression, protein function, and signaling pathways. frontiersin.org The by-product of these reactions, S-adenosylhomocysteine (SAH), is subsequently hydrolyzed to homocysteine. elsevier.es Homocysteine can then be remethylated to regenerate methionine, completing the methionine cycle, or enter the transsulfuration pathway to produce cysteine. elsevier.esyoutube.com

The synthesis and catabolism of SAMe are tightly regulated to maintain cellular homeostasis, as fluctuations in its levels can significantly impact liver function and have been implicated in liver disease. elsevier.es

| Enzyme/Molecule | Function in AdoMet Metabolism |

| L-Methionine | Essential amino acid; precursor for SAMe synthesis. elsevier.es |

| Methionine Adenosyltransferase (MAT) | Catalyzes the formation of SAMe from methionine and ATP. creative-proteomics.comfrontiersin.orgnih.gov |

| S-Adenosyl-L-methionine (SAMe/AdoMet) | Universal methyl donor for methylation of DNA, RNA, proteins, etc. elsevier.escreative-proteomics.comfrontiersin.org |

| S-Adenosylhomocysteine (SAH) | By-product of transmethylation reactions; inhibitor of methyltransferases. elsevier.es |

| SAH Hydrolase (AHCY) | Hydrolyzes SAH to homocysteine and adenosine. elsevier.es |

| Homocysteine | Can be remethylated to methionine or enter the transsulfuration pathway. elsevier.es |

L-Leucine and L-Tryptophan play significant roles in the regulation of metabolism and appetite. nih.gov L-Leucine, a branched-chain amino acid (BCAA), is a key regulator of muscle protein synthesis. wikipedia.org It directly activates the mechanistic target of rapamycin (B549165) (mTOR), a crucial protein kinase that controls cell growth and protein biosynthesis. wikipedia.org The majority of dietary leucine (B10760876) is metabolized in muscle and adipose tissue. wikipedia.org

L-Tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) and is the least abundant of the essential amino acids in the body. nih.gov It plays a rate-limiting role in protein synthesis due to its low concentrations. nih.gov Both L-tryptophan and L-leucine can influence appetite and satiety. nih.gov Studies have shown that these amino acids can modify plasma insulin (B600854) concentrations, suggesting their involvement in the gut-brain axis, which regulates food intake and energy balance. nih.gov In the bloodstream, tryptophan competes with other large neutral amino acids, including leucine and methionine, for transport across the blood-brain barrier. nih.gov

| Amino Acid | Key Metabolic Role(s) |

| L-Leucine | Activates mTOR to stimulate muscle protein synthesis; involved in appetite regulation. nih.govwikipedia.org |

| L-Tryptophan | Precursor for serotonin synthesis; plays a rate-limiting role in protein synthesis; involved in appetite regulation. nih.govnih.gov |

Enzymatic Processing and Degradation Pathways

The tripeptide L-Leucyl-L-tryptophyl-L-methionine is subject to enzymatic breakdown, which cleaves the peptide bonds and can further modify the resulting amino acids.

The peptide bonds linking leucine, tryptophan, and methionine are broken down through hydrolysis, a reaction that involves the addition of a water molecule. sketchy.com This process is catalyzed by enzymes known as proteases or peptidases. sketchy.comvaia.com In the digestive system, proteases like pepsin, trypsin, and chymotrypsin (B1334515) break down dietary proteins into smaller peptides and free amino acids for absorption. nih.gov The hydrolysis of a tripeptide like this compound would release its three constituent amino acids. vaia.com Proteolytic cleavage is a specific process, with different proteases recognizing and cutting at specific amino acid sequences. khanacademy.org

Once liberated, the constituent amino acids can be further metabolized. L-methionine, in particular, can be degraded by the enzyme L-methionine γ-lyase (MGL). wikipedia.orgnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the α,γ-elimination of L-methionine to produce methanethiol, α-ketobutyrate, and ammonia. nih.govnih.gov MGL is found in various bacteria, parasitic protozoa, and plants, but is absent in mammals. wikipedia.orgmdpi.com The enzyme has broad substrate specificity and can also act on other sulfur-containing amino acids like L-homocysteine and seleno-L-methionine. nih.govnih.gov

| Enzyme | Action on this compound or its Constituents | Products |

| Proteases (e.g., Pepsin, Trypsin) | Hydrolyze the peptide bonds of the tripeptide. nih.gov | L-Leucine, L-Tryptophan, L-Methionine |

| L-methionine γ-lyase (MGL) | Degrades the liberated L-methionine. wikipedia.orgnih.gov | Methanethiol, α-ketobutyrate, Ammonia |

Interactions with Biological Macromolecules

The interaction of peptides with biological macromolecules such as proteins, enzymes, and cell membranes is governed by a combination of non-covalent forces. numberanalytics.comnih.gov For this compound, these interactions would be dictated by the chemical properties of its amino acid side chains. The binding of a tripeptide to a target molecule like an enzyme or receptor is often facilitated by hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. numberanalytics.comnih.govfrontiersin.org

Binding to Receptors or Enzymes

There is no available data in the searched scientific literature that describes the binding of the tripeptide this compound to specific receptors or enzymes. The biological actions of its constituent amino acids, however, are well-documented. For instance, L-methionine is a crucial substrate for the enzyme Methionine Adenosyltransferase, which catalyzes the formation of S-adenosylmethionine (SAM), a universal methyl donor. mdpi.comnih.gov

Modulation of Signaling Pathways

Specific research on how this compound modulates signaling pathways is not present in the available literature. However, its components are known to be significant signaling molecules. L-leucine, for example, is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is central to the regulation of protein synthesis and cell growth. nih.gov Methionine metabolism is also linked to various cellular signaling cascades that influence cell proliferation and epigenetic regulation. nih.gov

Transport Mechanisms Across Biological Membranes

There is no information detailing the specific transport mechanisms for the tripeptide this compound. Generally, small peptides can be transported into cells by peptide transporters, or they can be hydrolyzed by peptidases on the cell surface into their individual amino acids, which are then transported by various amino acid transport systems.

The constituent amino acids of this peptide utilize several transport mechanisms. L-leucine, L-tryptophan, and L-methionine are all large neutral amino acids and are known to be transported by systems such as the Large Neutral Amino Acid Transporter (LAT1). nih.gov The transport of these amino acids can be either passive (facilitated diffusion) or active, sometimes coupled with the movement of ions like sodium. nih.govyoutube.comyoutube.com

Due to the absence of direct research on this compound, a detailed analysis under the requested subheadings cannot be provided.

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a cornerstone of computational structural biology, used to explore the conformational landscape of peptides and proteins by simulating the atomic motions over time. nih.gov This technique allows researchers to understand how a peptide like L-Leucyl-L-tryptophyl-L-methionine might fold and move in different environments, such as in solution. The simulations can reveal dominant conformations, transient states, and the flexibility of the peptide backbone and its amino acid side chains (leucine, tryptophan, and methionine).

Despite the power of this technique for conformational sampling acs.org, specific MD simulation studies focused exclusively on the tripeptide this compound have not been identified in a review of scientific literature. Such a study would typically involve defining a force field for the peptide, solvating it in a water box, and running simulations for nanoseconds to microseconds to observe its dynamic behavior.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules. acs.org These calculations provide insights into chemical bonding, charge distribution, and reactivity.

While no specific DFT studies for the tripeptide this compound were found, a relevant study was conducted on the closely related dipeptide, L-tryptophyl-L-methionine (H-Trp-Met-OH) . researchgate.net In this research, the structure of the dipeptide was optimized using DFT calculations with the B3LYP functional and a 6-31+G** basis set to support the interpretation of experimental infrared spectra. researchgate.net The study provided assignments for various vibrational modes, offering a glimpse into the electronic and structural properties of the Trp-Met peptide bond and side chains. researchgate.net

Table 1: Selected Experimental and Assigned Vibrational Frequencies for the Dipeptide L-tryptophyl-L-methionine (H-Trp-Met-OH) This table presents data from a study on the dipeptide H-Trp-Met-OH, as specific data for the tripeptide this compound is not available.

| Vibrational Mode | Assigned Wavenumber (cm⁻¹) |

| ν(NH₃⁺) | 3326 |

| δ(NH₃⁺) | 1675 |

| δ(Amide II) | 1623 |

| ν(COO⁻) | 1581 |

| νₐₛ(COO⁻) | 1396 |

Source: Adapted from a study on the solid-state spectroscopy of L-tryptophyl-L-methionine. researchgate.net

These calculations are crucial for understanding the fundamental quantum properties that govern the peptide's behavior and interactions. For this compound, similar calculations would elucidate the electronic influence of the N-terminal leucine (B10760876) residue on the rest of the peptide.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and understanding biological pathways. For a peptide like this compound, docking studies could predict its binding affinity and mode of interaction with various protein targets. The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions. nih.gov

A literature search did not yield specific docking studies where this compound was used as the ligand. Such research would be valuable in identifying potential protein receptors for this tripeptide and exploring its possible biological functions.

De Novo Peptide Design and Prediction of Structure-Function Relationships

De novo peptide design is a field of protein engineering that aims to create new peptide or protein sequences with novel structures and functions from scratch, rather than by modifying existing ones. nih.gov Computational algorithms are used to design sequences that are predicted to fold into a specific three-dimensional structure. These methods can explore vast sequence possibilities to identify candidates for specific functions, such as binding to a target molecule or catalyzing a reaction. nih.govbiorxiv.org

There is no evidence in the scientific literature of this compound being either a product of a de novo design process or used as a building block or target in such studies. Predicting structure-function relationships for this tripeptide would involve integrating data from conformational sampling, electronic structure analysis, and interaction studies to hypothesize its functional role.

Derivatives and Analogues of L Leucyl L Tryptophyl L Methionine

Structural Modifications and their Impact on Conformation and Function

The nature of the amino acid side chains is another critical determinant of conformation and function. The bulky, hydrophobic side chains of leucine (B10760876) and tryptophan, along with the flexible, sulfur-containing side chain of methionine, contribute to the peptide's amphipathic character. Modifications to these side chains, such as altering their size, polarity, or charge, can impact how the peptide interacts with its biological targets.

Synthesis of Cyclic Peptides Containing the L-Leucyl-L-tryptophyl-L-methionine Motif

The synthesis of cyclic peptides incorporating the this compound sequence is a key strategy for constraining the peptide's conformation and enhancing its biological properties. Cyclization reduces the number of available conformations, which can lead to a more defined structure that fits better into a biological target, and can also protect the peptide from degradation by exopeptidases. mdpi.com

Several methods are employed for peptide cyclization, including head-to-tail, head-to-side-chain, side-chain-to-side-chain, and tail-to-side-chain linkages. mdpi.com A common approach for creating a head-to-tail cyclic peptide involves forming a peptide bond between the N-terminal amine of the leucine residue and the C-terminal carboxyl group of the methionine residue. This is often achieved in the solution phase after the linear peptide has been synthesized, typically on a solid support.

A bio-inspired approach has been utilized to synthesize the central leucine-tryptophan cross-linked moiety found in the celogentin family of cyclic peptides. unimelb.edu.au This method involves a palladium-catalyzed C-H activation and cross-coupling of leucine quinoline (B57606) amide and 6-iodotryptophan derivatives, resulting in a single stereoisomer of the Leu-Trp adduct. unimelb.edu.au

The choice of cyclization strategy and the specific reagents used can influence the yield and purity of the final cyclic peptide. For example, some studies have reported the use of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the macrolactamization process. mdpi.com

| Cyclization Strategy | Description | Potential Impact |

| Head-to-Tail | The N-terminus of Leucine is linked to the C-terminus of Methionine. mdpi.com | Creates a simple cyclic structure, enhances stability. mdpi.com |

| Side-Chain Cross-linking | Covalent bonds are formed between the side chains of the amino acids. | Can create more complex, bicyclic structures. |

Analogue Design with Amino Acid Substitutions

The systematic substitution of the constituent amino acids in this compound with other natural or non-natural amino acids is a powerful tool for probing structure-activity relationships. The choice of which amino acid to substitute and what to replace it with depends on the desired outcome, such as improving potency, selectivity, or metabolic stability.

For example, replacing L-leucine with other aliphatic amino acids like valine or isoleucine can fine-tune the steric bulk and hydrophobicity of that position. Substituting tryptophan with other aromatic amino acids, such as phenylalanine or tyrosine, can alter the electronic and steric properties of the side chain, potentially affecting interactions with target receptors.

Methionine is a particularly interesting residue for substitution due to the potential for oxidation of its sulfur atom. Replacing methionine with isosteric analogues that are less prone to oxidation, such as norleucine or other amino acids with non-oxidizable side chains, can lead to more stable compounds. nih.gov Conversely, introducing reactive groups at the methionine position can be used for specific labeling or covalent modification of target proteins.

Studies on other peptides have shown that strategic amino acid substitutions can have a significant impact. For instance, in analogues of S-adenosyl-L-methionine, replacing bulky amino acid residues with smaller ones in the enzyme's binding pocket was found to affect its activity. nih.govresearchgate.net

| Original Amino Acid | Potential Substitutions | Rationale for Substitution |

| L-Leucine | Valine, Isoleucine, Alanine | Modulate hydrophobicity and steric bulk. |

| L-Tryptophan | Phenylalanine, Tyrosine, Histidine | Alter aromatic interactions and hydrogen bonding potential. |

| L-Methionine | Norleucine, Ethionine, Selenomethionine | Enhance stability against oxidation, introduce new functionalities. nih.gov |

Incorporation of Unnatural Amino Acids or Peptidomimetics

The incorporation of unnatural amino acids (UAAs) or peptidomimetics into the this compound sequence opens up a vast chemical space for creating novel analogues with tailored properties. UAAs can introduce functionalities not found in the 20 proteinogenic amino acids, such as fluorescent probes, photo-crosslinkers, or unique side chains that can form new interactions with biological targets. nih.govfrontiersin.org

The site-specific incorporation of UAAs into proteins and peptides is often achieved using amber suppression technology. frontiersin.org This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (typically the amber codon, UAG) and inserts the desired UAA at that position during translation. frontiersin.orggoogle.com This technique allows for precise control over the location of the UAA within the peptide sequence.

Peptidomimetics are compounds that mimic the structure and function of peptides but are not composed of standard amino acids. They are designed to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. Examples of peptidomimetics that could be incorporated into analogues of this compound include β-amino acids, peptoids, and other backbone modifications that alter the peptide's susceptibility to proteolysis.

The synthesis of C5-indole unnatural amino acid motifs has been explored through diastereoselective Pd(II)-catalyzed β-C(sp3)-H functionalization, providing a method to create novel tryptophan analogues. researchgate.net

| Modification Type | Example | Purpose |

| Unnatural Amino Acid | p-Azido-L-phenylalanine | Introduction of a bioorthogonal handle for chemical ligation. researchgate.net |

| Unnatural Amino Acid | Fluorescent amino acid | Enables visualization and tracking of the peptide. researchgate.net |

| Peptidomimetic | β-amino acid | Increase resistance to enzymatic degradation. |

N- and C-Terminal Modifications (e.g., Acetylation, Amidation)

N-terminal acetylation involves the addition of an acetyl group to the N-terminal amine. This modification neutralizes the positive charge of the N-terminus and can increase the peptide's stability by blocking the action of aminopeptidases. N-terminal methylation is another modification where a methyl group is transferred to the N-terminal α-amino group, which can also influence the peptide's properties. nih.gov

C-terminal amidation involves the conversion of the C-terminal carboxylic acid to a primary amide. This modification removes the negative charge of the C-terminus and can increase the peptide's resistance to carboxypeptidases. C-terminal amidation can also be crucial for mimicking the structure of naturally occurring peptide hormones, many of which are C-terminally amidated.

| Modification | Terminus | Effect |

| Acetylation | N-terminus | Neutralizes charge, increases stability. nih.gov |

| Methylation | N-terminus | Modifies charge and hydrophobicity. nih.gov |

| Amidation | C-terminus | Neutralizes charge, increases stability. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of peptides, enabling their separation from complex mixtures and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of synthetic peptides like L-Leucyl-L-tryptophyl-L-methionine and for their quantification. Given the hydrophobic nature of the tryptophan and leucine (B10760876) residues, and the presence of a sulfur-containing methionine, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Successful separation and quantification by HPLC depend on the careful optimization of several parameters. A C18 column is typically effective for separating peptides of this nature. The mobile phase usually consists of a gradient of an aqueous solvent (A) and an organic solvent (B), such as acetonitrile (B52724), both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. unm.edu Detection is commonly performed using a UV detector, often at wavelengths of 220 nm for the peptide backbone and 280 nm for the tryptophan residue.

A method for the simultaneous HPLC-UV determination of 10 structurally related amino acids, including leucine, methionine, and tryptophan, has been developed without the need for derivatization. nih.gov This highlights the potential for direct analysis of the tripeptide's hydrolysate. Furthermore, studies on tryptophan-containing peptides have utilized HPLC for their analysis, demonstrating the technique's applicability. google.comnih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration. The purity of the tripeptide is determined by calculating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 3.5-5 µm particle size | Provides good retention and separation of hydrophobic peptides. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to protonate silanols and improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for eluting the hydrophobic peptide. |

| Gradient | 5-95% B over 30 minutes | Allows for the separation of impurities with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide bond and 280 nm for the tryptophan side chain. |

| Injection Volume | 10-20 µL | Dependent on sample concentration. |

This table presents a hypothetical set of starting conditions for method development and may require optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This makes it an invaluable tool for the definitive identification and accurate quantification of this compound, especially in complex biological matrices.

Following chromatographic separation, the peptide is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI generates multiply charged ions of the peptide, which are then analyzed by the mass analyzer. The resulting mass spectrum provides the molecular weight of the peptide, confirming its identity. For enhanced specificity, tandem mass spectrometry (MS/MS) can be performed. In this technique, the parent ion of the tripeptide is selected and fragmented, producing a characteristic pattern of daughter ions that serves as a structural fingerprint. This is particularly useful for distinguishing the target peptide from other isobaric compounds.

LC-MS/MS is a promising method for measuring biomarkers and endogenous proteins, though challenges in method development and validation exist. nih.gov The technique is also used for the analysis of methionine pathway metabolites. restek.com A study has shown that LC-MS can be used for the analysis of tryptophan, with a run time of 10 minutes. frontiersin.orgfrontiersin.org

Table 2: Representative LC-MS Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| LC System | UPLC/UHPLC | Provides higher resolution and faster analysis times compared to conventional HPLC. |

| Column | C18, 1.7-2.6 µm particle size | Suitable for high-resolution separation of peptides. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes peptides. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is excellent for targeted quantification (MRM), while Orbitrap offers high-resolution accurate mass for identification. |

| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification | MRM provides high sensitivity and selectivity for quantification. |

| MRM Transitions | Parent Ion (M+H)+ → Specific Fragment Ions | Specific transitions are selected for the tripeptide to ensure accurate quantification. |

This table provides a general framework; specific parameters would be determined during method development.

Electrophoretic Methods

Electrophoretic methods separate molecules based on their charge-to-mass ratio in an electric field. For a tripeptide like this compound, which has a net charge depending on the pH of the buffer, capillary electrophoresis (CE) is a particularly useful technique.

Capillary Zone Electrophoresis (CZE) can be employed to separate the tripeptide from impurities with different charges. The separation is performed in a narrow-bore capillary filled with a background electrolyte. The speed and resolution of the separation can be optimized by adjusting the pH and ionic strength of the buffer, the applied voltage, and the temperature. nih.gov Due to the hydrophobicity of the peptide, micellar electrokinetic chromatography (MEKC), a variant of CE that uses micelles in the buffer, could also be effective by providing a pseudo-stationary phase for hydrophobic interactions. nih.gov While not as commonly used for routine quantification as HPLC, CE can be a powerful tool for purity analysis and for resolving closely related impurities.

Specialized Enzymatic Assays for Constituent Amino Acids

In some instances, the concentration of this compound can be indirectly determined by quantifying its constituent amino acids after complete hydrolysis. This involves breaking the peptide bonds to release free L-leucine, L-tryptophan, and L-methionine.

Specialized enzymatic assays offer a high degree of specificity for the individual amino acids. For example, leucine aminopeptidase (B13392206) can be used in an assay to measure leucine. bioassaysys.comworthington-biochem.com For tryptophan, its metabolism can be studied to understand its effects, which can be relevant in certain analytical contexts. nih.gov A highly selective enzymatic assay for L-methionine has been developed by coupling adenosylmethionine synthetase (AdoMetS) to a pyrophosphate detection system. nih.gov This assay shows no significant activity with other amino acids. nih.gov

It is important to note that this approach assumes complete hydrolysis of the tripeptide and the absence of free amino acids in the initial sample. The process typically involves:

Hydrolysis: The peptide is hydrolyzed using strong acid or base, or with a mixture of proteases.

Enzymatic Assay: The concentration of one or more of the released amino acids is determined using a specific enzymatic assay.

Calculation: The concentration of the original tripeptide is calculated based on the stoichiometry of the amino acids.

Table 3: Examples of Enzymatic Assays for Constituent Amino Acids

| Amino Acid | Enzyme | Detection Principle |

| L-Leucine | Leucine Aminopeptidase | Colorimetric or fluorometric detection of a released product. bioassaysys.com |

| L-Tryptophan | Tryptophanase | Measurement of a product like indole (B1671886), pyruvate, or ammonia. |

| L-Methionine | Methionine Adenosyltransferase | Coupled enzyme reactions leading to a change in absorbance or fluorescence. nih.gov |

Sample Preparation and Matrix Effects in Analytical Studies

The accuracy and reliability of any analytical method for this compound are highly dependent on the sample preparation procedure and the management of matrix effects, particularly when analyzing biological samples.

Sample Preparation: The goal of sample preparation is to extract the tripeptide from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common techniques include:

Protein Precipitation: Using agents like acetonitrile or trichloroacetic acid to remove larger proteins from biological fluids.

Solid-Phase Extraction (SPE): A highly effective technique for purifying and concentrating peptides. Reversed-phase or ion-exchange SPE cartridges can be used to selectively retain the tripeptide while washing away salts and other impurities.

Filtration: To remove particulate matter before injection into an HPLC or LC-MS system.

Matrix Effects: The sample matrix refers to all the components in a sample other than the analyte of interest. sannova.net In LC-MS analysis, matrix components can co-elute with the target peptide and interfere with its ionization, leading to either ion suppression or enhancement. chromatographyonline.com This can significantly impact the accuracy and precision of quantification. nih.govacs.org

To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: Thorough sample preparation to remove as many interfering components as possible.

Use of an Internal Standard: A stable isotope-labeled version of the tripeptide is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.

Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix. sannova.net

Chromatographic Optimization: Adjusting the HPLC method to separate the tripeptide from the majority of matrix components.

Careful consideration of sample preparation and a thorough evaluation of matrix effects are critical steps in the development and validation of robust and reliable analytical methods for this compound. sannova.netchromatographyonline.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying L-Leucyl-L-Tryptophyl-L-Methionine in biological matrices?

- Methodological Answer : Utilize enzymatic assays coupled with high-performance liquid chromatography (HPLC) for specificity. For example, an L-methionine-specific enzymatic system (e.g., methionine γ-lyase) can be adapted to hydrolyze the peptide bond, releasing free methionine for quantification via UV-Vis detection at 340 nm . Validate the assay using spiked samples and internal standards (e.g., norleucine) to account for matrix effects .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the peptide in buffers (pH 2–9) at 25°C, 37°C, and 50°C. Monitor degradation via mass spectrometry (LC-MS/MS) and quantify intact peptide levels over time. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (4°C) .

Q. What analytical techniques are suitable for confirming the structural integrity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C) for backbone confirmation and circular dichroism (CD) to assess secondary structure. Cross-validate with tandem MS fragmentation to verify sequence accuracy and disulfide bond absence .

Q. How to assess the purity of this compound in synthetic batches?

- Methodological Answer : Use reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Quantify impurities (e.g., truncated peptides) via UV detection at 214 nm. Validate against pharmacopeial amino acid analysis protocols, which separate hydrolyzed residues using ion-exchange chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell-based assays?

- Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to distinguish direct effects from off-target interactions. Use knockout cell lines (e.g., CRISPR-edited methionine transporters) to isolate mechanism-specific activity . Include standardized positive controls (e.g., known peptide agonists) to normalize inter-lab variability .

Q. What strategies optimize the peptide’s solubility and bioavailability in in vivo models?

- Methodological Answer : Modify formulation using PEGylation or lipid-based nanoemulsions. Assess solubility via dynamic light scattering (DLS) and bioavailability through pharmacokinetic profiling (plasma/tissue LC-MS quantification). Compare efficacy in wild-type vs. methionine-deficient animal models to validate target engagement .

Q. How to design experiments investigating the peptide’s interaction with methionyl-tRNA synthetase (MetRS)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Use fluorescently labeled this compound (e.g., FITC conjugation) for competitive displacement assays with unlabeled MetRS substrates . Validate findings with in silico docking simulations (AutoDock Vina) .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in high-throughput screens?

- Methodological Answer : Apply mixed-effects models to account for plate-to-plate variability. Use Bayesian hierarchical modeling to estimate EC50/IC50 values with confidence intervals. Validate reproducibility via inter-run correlation analysis (Pearson’s r > 0.9) .

Methodological Notes

- Safety and Compliance : Adhere to ISO/IEC 17025 guidelines for analytical validation . Use PPE (nitrile gloves, EN 166-certified goggles) when handling peptides to minimize contamination .

- Data Validation : Triangulate results across multiple techniques (e.g., MS + NMR + CD) to ensure robustness .

- Ethical Reporting : Disclose batch-to-batch variability (e.g., purity ±2%) and assay limits of detection (LOD/LOQ) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.